molecular formula C11H14N2O3 B14554802 Ethyl (methylcarbamoyl)phenylcarbamate CAS No. 61985-79-3

Ethyl (methylcarbamoyl)phenylcarbamate

Cat. No.: B14554802
CAS No.: 61985-79-3
M. Wt: 222.24 g/mol
InChI Key: LVWBUTFRRPKUTA-UHFFFAOYSA-N
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Description

Overview of Carbamate (B1207046) Chemistry in Modern Research

Carbamates are a class of organic compounds derived from the unstable carbamic acid (NH₂COOH). researchgate.nettaylorandfrancis.com The defining feature of these molecules is the carbamate ester functional group, which consists of a carbonyl group bonded to both an oxygen and a nitrogen atom. Structurally, carbamates can be considered hybrids of esters and amides, a combination that confers significant chemical stability. nih.govacs.org This stability, along with an ability to permeate cell membranes and mimic peptide bonds, has made the carbamate moiety a key structural motif in contemporary drug discovery and medicinal chemistry. nih.govacs.org

The applications of carbamates are diverse. They are widely utilized as pesticides (including insecticides, fungicides, and herbicides), serve as intermediates in the production of polyurethanes, and function as essential protecting groups for amines in organic synthesis. nih.govacs.org In the realm of pharmacology, the carbamate group is integral to numerous approved therapeutic agents. acs.org Research has demonstrated that incorporating a carbamate group into a molecule can enhance the biological activity of the parent compound. nih.gov The historical significance of carbamates in medicine began with the isolation of physostigmine, a methylcarbamate ester, in 1864. nih.gov Modern research continues to explore carbamates for treating a wide range of diseases, including cancer, epilepsy, and Alzheimer's disease. nih.gov Furthermore, the reaction between amines and carbon dioxide to form carbamates is a focal point in the field of carbon capture and utilization, presenting an environmentally relevant area of study. taylorandfrancis.comnih.gov

Significance and Academic Rationale for Comprehensive Investigation of Ethyl (methylcarbamoyl)phenylcarbamate and its Analogs

The academic interest in this compound and its analogs is driven by their potential applications in medicinal chemistry and as building blocks for more complex molecules. A specific isomer, Ethyl (2-(methylcarbamoyl)phenyl)carbamate, has been synthesized and investigated for its biological activity. mdpi.com Research into this compound involved its synthesis through the ring-opening of isatoic anhydride (B1165640) with methylamine, followed by acylation with ethyl chloroformate. mdpi.com Subsequent studies explored the creation of its mixed ligand metal complexes with Ni(II) and Co(II), which were then tested for antimicrobial effects. mdpi.com The findings revealed that the Co(II) complex, in particular, exhibited antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. mdpi.com This highlights a clear rationale for investigating this class of compounds as potential new antimicrobial agents.

Furthermore, the carbamate structure is a core component of various pharmaceuticals. Analogs such as (S)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate, commercially known as Rivastigmine, are used in the management of Alzheimer's disease. google.comresearchgate.netgoogleapis.com The synthesis of Rivastigmine and related compounds often involves the reaction of a phenol (B47542) with an N,N-disubstituted carbamoyl (B1232498) chloride, such as N-ethyl-N-methylcarbamoyl chloride. researchgate.netgoogleapis.com The study of simpler, related structures like this compound provides valuable insights into the synthesis, reactivity, and structure-activity relationships of this pharmacologically important class of molecules. Investigating these simpler analogs can aid in developing more efficient synthetic protocols and understanding the chemical properties that contribute to the therapeutic effects of more complex drugs. researchgate.net

Scope and Delimitations of the Focused Academic Research Endeavor

This article is strictly focused on the chemical properties, synthesis, and academic significance of this compound and its closely related analogs. The scope is confined to an overview of carbamate chemistry as a foundation, followed by a detailed examination of the scientific rationale for the investigation of the title compound, drawing upon published research findings. The content will present chemical and analytical data in a structured format.

The delimitations of this work are firm. This article will not discuss any clinical data, including dosage, administration, or therapeutic efficacy. Furthermore, any information regarding safety profiles, toxicity, or adverse effects is explicitly excluded. The sources of information are limited to academic and scientific literature, and commercial websites offering the compound for sale are not used as sources for scientific data. The purpose is to provide a focused, scientific overview based on foundational chemical principles and documented research, rather than a guide for practical application or a safety assessment.

Research Findings and Data

Chemical and Physical Properties

The following table summarizes the computed chemical and physical properties for a representative isomer, Ethyl methyl(phenyl)carbamate (CAS RN: 2621-79-6).

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂ nih.gov
Molecular Weight 179.22 g/mol nih.gov
IUPAC Name ethyl N-methyl-N-phenylcarbamate nih.gov
CAS Number 2621-79-6 nih.gov
Canonical SMILES CCOC(=O)N(C)C1=CC=CC=C1 nih.gov

Analytical Data for Ethyl (2-(methylcarbamoyl)phenyl)carbamate and its Complexes

The synthesis and characterization of Ethyl (2-(methylcarbamoyl)phenyl)carbamate (L1) and its mixed ligand metal complexes have been reported, providing key analytical data. mdpi.com

CompoundMelting Point (°C)Key ¹H-NMR Signals (δ ppm)
L1 128-1301.25 (t, 3H, CH₃), 2.89 (d, 3H, CH₃), 4.19 (q, 2H, CH₂), 7.10-8.20 (m, 4H, Ar-H), 8.35 (s, 1H, NH), 9.68 (s, 1H, NH)
Ni(II) Complex >300Signals for L1 and a byproduct ligand (L2) observed
Co(II) Complex >300Signals for L1 and a byproduct ligand (L2) observed

Data sourced from a study on the antimicrobial activity of the compound and its metal complexes. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61985-79-3

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl N-(methylcarbamoyl)-N-phenylcarbamate

InChI

InChI=1S/C11H14N2O3/c1-3-16-11(15)13(10(14)12-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,12,14)

InChI Key

LVWBUTFRRPKUTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C1=CC=CC=C1)C(=O)NC

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Synthesis of Ethyl (methylcarbamoyl)phenylcarbamate and Related Derivatives

The formation of the carbamate (B1207046) functional group can be achieved through a variety of synthetic routes, ranging from well-established classical methods to modern, environmentally benign approaches.

Classical methods for the synthesis of carbamates, including this compound, often involve the use of reactive intermediates such as isocyanates or chloroformates. A common approach involves the reaction of a corresponding phenolic precursor with a carbamoyl (B1232498) chloride. For instance, the synthesis of a related compound, (S)-3-[(1-dimethylamino)ethyl]-phenyl-N-ethyl-N-methyl-carbamate, is achieved by reacting (S)-3-(1-dimethylaminoethyl)phenol with ethylmethyl carbamoyl chloride in an inert organic solvent at elevated temperatures in the presence of a weak inorganic or organic base google.com. This methodology can be adapted for the synthesis of this compound, likely starting from a suitable N-methyl-N-phenyl-substituted precursor.

Another established route involves the use of carbonyldiimidazole (CDI) to activate a hydroxyl group, followed by reaction with an amine. In a similar vein to the synthesis of the aforementioned related compound, a phenol (B47542) can be reacted with CDI, and the resulting intermediate is then treated with ethylmethylamine to yield the desired carbamate google.com.

The reaction of isocyanates with alcohols is also a fundamental method for carbamate synthesis. Phenyl isocyanate can be reacted with ethanol (B145695) to form ethyl phenylcarbamate, a related structural motif. These classical routes, while effective, often rely on hazardous reagents like phosgene (B1210022) for the preparation of the isocyanate or chloroformate precursors.

Precursor 1Precursor 2ReagentProductReference
3-(1-dimethylaminoethyl)phenolEthylmethyl carbamoyl chlorideWeak base(S)-3-[(1-dimethylamino)ethyl]-phenyl-N-ethyl-N-methyl-carbamate google.com
3-(1-dimethylaminoethyl)phenolEthylmethylamineCarbonyldiimidazole(S)-3-[(1-dimethylamino)ethyl]-phenyl-N-ethyl-N-methyl-carbamate google.com

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for carbamate synthesis. A key focus has been the replacement of toxic reagents like phosgene with greener alternatives. Carbon dioxide (CO2), being an abundant, non-toxic, and renewable C1 source, has emerged as a promising building block for carbamate synthesis rsc.org. The direct synthesis of carbamates from CO2, amines, and alcohols is an attractive green alternative rsc.org. This reaction can be facilitated by various catalytic systems, including the use of deep eutectic solvents (DES) which act as both the solvent and catalyst rsc.org.

Another green approach is the use of urea (B33335) as a carbonyl source, which is a safer alternative to phosgene. The synthesis of N-substituted carbamates from amines, urea, and alcohols has been reported over heterogeneous catalysts researchgate.net. Phosgene-free routes for the synthesis of aryl carbamates, such as the reaction of anilines with organic carbonates, are also being explored to enhance the safety and sustainability of the manufacturing process researchgate.net.

Reactant 1Reactant 2Reactant 3Catalyst/SolventProduct Class
AmineAlcoholCarbon DioxideDeep Eutectic SolventsCarbamate
AnilineMethyl CarbamateMethanolZnCl2Methyl N-phenyl carbamate
AnilineDimethyl CarbonateZinc Acetate-Methyl N-phenyl carbamate

The synthesis of chiral carbamates with high stereoselectivity is of great importance, particularly in the pharmaceutical industry. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule. For carbamates with a stereocenter, such as derivatives of this compound, diastereoselective synthesis can be a powerful tool. This involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

When a racemic mixture of a chiral carbamate is produced, chiral resolution techniques are employed to separate the enantiomers. A classical method for chiral resolution is the formation of diastereomeric salts. This involves reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. The separated diastereomer can then be converted back to the pure enantiomer google.com. For example, the racemic N-ethyl-3-[(1-dimethylamino)ethyl]-N-methyl-phenyl-carbamate can be resolved using chiral acids like tartaric acid googleapis.com.

Another powerful technique for chiral separation is chiral column chromatography. Chiral stationary phases (CSPs) are used to differentially interact with the enantiomers, leading to their separation. Phenylcarbamate-cyclodextrin based chiral stationary phases have been shown to be effective for the enantioseparation of a variety of chiral compounds in polar organic mode nih.gov.

TechniquePrincipleApplication Example
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility.Resolution of racemic N-ethyl-3-[(1-dimethylamino)ethyl]-N-methyl-phenyl-carbamate using tartaric acid. googleapis.com
Chiral Column Chromatography Differential interaction of enantiomers with a chiral stationary phase.Enantioseparation using phenylcarbamate-β-cyclodextrin columns. nih.gov

Precursor Chemistry and Derivatization for Specialized Research Applications

The properties and applications of this compound can be modulated through the strategic selection of precursors and subsequent derivatization reactions.

The synthesis of this compound would logically start from precursors such as N-methylaniline, ethyl chloroformate, or phenyl isocyanate and methyl iodide followed by reaction with ethyl chloroformate. For more complex derivatives, the precursor choice is critical. For instance, the synthesis of the related drug Rivastigmine, (S)-3-[(1-dimethylamino)ethyl]-phenyl-N-ethyl-N-methyl-carbamate, involves the precursor 3-hydroxy acetophenone, which undergoes a series of transformations including reductive amination and dimethylation to introduce the dimethylaminoethyl side chain before the carbamate formation googleapis.com.

Derivatization of carbamates is often performed to enhance their analytical detection or to study their structure-activity relationships. A common derivatization strategy for analytical purposes is to introduce a chromophore or fluorophore into the molecule to improve its detectability by UV-Vis or fluorescence spectroscopy. For instance, ethyl carbamate can be derivatized with 9-xanthydrol to produce a fluorescent derivative that can be analyzed by HPLC with fluorescence detection nih.gov. While this specific method is for ethyl carbamate, similar derivatization strategies could potentially be developed for this compound for sensitive quantification in various matrices.

In-depth Characterization Methodologies for Synthetic Intermediates and Final Products

The unambiguous identification and characterization of synthetic intermediates and the final product, this compound, are crucial for ensuring its purity and structural integrity. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

¹H NMR: The ¹H NMR spectrum of a related compound, ethyl carbamate, shows characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and a broad singlet for the NH2 protons researchgate.net. For this compound, one would expect to see signals corresponding to the ethyl group, the N-methyl group, and the protons of the phenyl ring. The chemical shifts and coupling patterns of the aromatic protons can provide information about the substitution pattern on the phenyl ring.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carbamate group typically appears in the range of 150-160 ppm. Signals for the carbons of the ethyl group, the N-methyl group, and the phenyl ring would also be present at their characteristic chemical shifts.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification.

For Ethyl methyl(phenyl)carbamate (C10H13NO2), the calculated molecular weight is 179.22 g/mol nih.gov. The mass spectrum would show a molecular ion peak (M+) at m/z 179. Key fragment ions would correspond to the loss of parts of the molecule, such as the ethoxy group or the methyl group, providing further structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

The IR spectrum of a carbamate is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1740-1680 cm⁻¹. The N-H stretching vibration, if present, appears as a sharp band around 3400-3300 cm⁻¹. For this compound, a tertiary carbamate, the N-H band would be absent. C-N and C-O stretching vibrations would also be observed in the fingerprint region. The FTIR spectrum of Ethyl methyl(phenyl)carbamate shows a strong C=O stretch nih.gov.

Table of Spectroscopic Data for Ethyl methyl(phenyl)carbamate

TechniqueKey Features and Expected Observations
¹H NMR Signals for ethyl group (quartet and triplet), N-methyl group (singlet), and aromatic protons.
¹³C NMR Carbonyl carbon signal (~150-160 ppm), signals for ethyl, N-methyl, and phenyl carbons.
Mass Spec. Molecular ion peak at m/z 179. Characteristic fragmentation pattern.
FTIR Strong C=O stretching absorption (~1740-1680 cm⁻¹). Absence of N-H stretching band.

Elucidation of Reaction Mechanisms and Detailed Kinetic Studies

Mechanisms of Hydrolytic Degradation for Carbamate (B1207046) Ester Bonds

The hydrolysis of the carbamate ester linkages in Ethyl (methylcarbamoyl)phenylcarbamate is a critical degradation pathway that can be catalyzed by acid, base, or enzymes. This process involves the cleavage of the ester bond, leading to the formation of carbamic acids which are often unstable and further decompose.

Under acidic conditions, the hydrolysis of carbamate esters generally proceeds through an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

The proposed mechanism involves the following steps:

Protonation of the carbonyl oxygen: The lone pair of electrons on the carbonyl oxygen attacks a proton (H⁺) from the acidic medium.

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the carbamate.

Cleavage of the C-N bond: The tetrahedral intermediate collapses, leading to the cleavage of the acyl-nitrogen bond and the formation of a carboxylic acid and an amine.

For carbamates, this acid-catalyzed hydrolysis is generally a slow process. Studies on related carbamates have shown that the rate of hydrolysis is dependent on the pH of the solution. For instance, the hydrolysis of the structurally similar herbicide phenmedipham (B1680312) is significantly slower in acidic conditions compared to neutral or alkaline conditions. nih.gov

Table 1: Hydrolysis Half-life of Phenmedipham at Various pH Levels at 22°C

pH Half-life
5 70 days
7 24 hours

This table is interactive. Click on the headers to sort.

The hydrolysis of carbamates is significantly accelerated under basic conditions. For N-phenylcarbamates, the reaction often proceeds through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. rsc.org This pathway is distinct from the typical BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) observed for many other esters.

The E1cB mechanism for N-phenylcarbamates involves:

Deprotonation of the nitrogen atom: A hydroxide (B78521) ion (OH⁻) removes the proton from the nitrogen atom of the carbamate, forming a conjugate base (anion).

Elimination to form an isocyanate intermediate: The conjugate base is unstable and eliminates the phenoxide leaving group to form a highly reactive isocyanate intermediate.

Reaction of the isocyanate: The isocyanate intermediate rapidly reacts with water to form an unstable carbamic acid, which then decarboxylates to yield an amine and carbon dioxide. Alternatively, it can react with hydroxide ions.

The rate of base-catalyzed hydrolysis is directly proportional to the hydroxide ion concentration. rsc.org The requirement for a proton on the nitrogen atom makes the E1cB mechanism particularly relevant for N-monosubstituted carbamates. For N,N-disubstituted carbamates lacking a proton on the nitrogen, the hydrolysis under basic conditions is more likely to proceed through a BAC2 mechanism, which involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. rsc.org

In biological systems, the hydrolysis of carbamates is predominantly carried out by a class of enzymes known as carboxylesterases or carbamate hydrolases. These enzymes play a crucial role in the detoxification of carbamate pesticides.

The enzymatic hydrolysis of phenmedipham has been studied in the soil bacterium Arthrobacter oxydans P52. This bacterium produces a specific phenylcarbamate hydrolase that is responsible for the degradation of phenmedipham and the related compound desmedipham (B1670296). nih.gov This enzyme catalyzes the cleavage of the central carbamate linkage. Sequence analysis of the gene encoding this enzyme has revealed significant homology with eukaryotic esterases, suggesting a similar catalytic mechanism. nih.gov

The general mechanism for esterase-catalyzed hydrolysis involves a catalytic triad (B1167595) of amino acid residues (typically serine, histidine, and aspartate or glutamate) in the active site of the enzyme. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the carbamate to form a covalent acyl-enzyme intermediate. This intermediate is then hydrolyzed by a water molecule, regenerating the active enzyme and releasing the hydrolysis products.

For this compound, enzymatic hydrolysis would likely lead to the formation of N-methylaniline, ethanol (B145695), and carbon dioxide. In rats, phenmedipham is rapidly metabolized through hydrolysis to produce methyl N-(3-hydroxyphenyl) carbamate, which is further degraded to m-aminophenol. nih.gov

Mechanistic Pathways of Oxidative Transformation

Oxidative transformations represent another major route for the degradation and metabolism of this compound. These reactions are primarily mediated by cytochrome P450 monooxygenases in biological systems and can also occur through abiotic processes in the environment.

The phenyl ring of this compound is susceptible to oxidative attack, leading to the formation of hydroxylated metabolites. This process is a common metabolic pathway for many xenobiotics containing aromatic moieties and is typically catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net

The mechanism of cytochrome P450-catalyzed aromatic hydroxylation involves the activation of molecular oxygen by the heme iron center of the enzyme to form a highly reactive ferryl-oxo species (Fe(IV)=O). This species then acts as a powerful oxidant. The hydroxylation of the aromatic ring is thought to proceed through the formation of an epoxide intermediate, which then rearranges to the corresponding phenol (B47542). This rearrangement is known as the "NIH shift".

The regioselectivity of aromatic hydroxylation is influenced by both electronic and steric factors. nih.gov The position of hydroxylation on the phenyl ring will depend on the directing effects of the carbamate substituent and the specific isoform of the cytochrome P450 enzyme involved. For phenmedipham, hydroxylation of the aromatic rings is a known metabolic pathway. cambridge.org

The aliphatic ethyl and methyl groups attached to the nitrogen atom of the carbamate are also targets for oxidative metabolism. These reactions are also frequently catalyzed by cytochrome P450 enzymes and involve N-dealkylation.

The mechanism of N-dealkylation begins with the hydroxylation of the carbon atom alpha to the nitrogen. mdpi.comsemanticscholar.org This results in the formation of an unstable carbinolamine intermediate. The carbinolamine then spontaneously decomposes to yield a dealkylated amine and a carbonyl compound (an aldehyde).

For this compound, two N-dealkylation pathways are possible:

N-demethylation: Oxidation of the methyl group would lead to a hydroxymethyl intermediate, which would then decompose to form Ethyl phenylcarbamate and formaldehyde.

N-deethylation: Oxidation of the ethyl group at the alpha-carbon would result in a 1-hydroxyethyl intermediate, which would break down to yield Methyl phenylcarbamate and acetaldehyde.

Studies on the metabolism of N-ethyl-N-methylaniline, a compound with a similar N-substituent, have shown that both N-deethylation and N-demethylation occur and are distinct metabolic routes. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Phenmedipham
Desmedipham
N-methylaniline
Ethanol
Carbon dioxide
Isocyanate
Phenoxide
Methyl N-(3-hydroxyphenyl) carbamate
m-Aminophenol
Formaldehyde
Acetaldehyde
Ethyl phenylcarbamate
Methyl phenylcarbamate

Photodegradation Pathways and Photoreactivity Profiling

Detailed experimental studies specifically outlining the photodegradation pathways and photoreactivity profile of this compound are not extensively available in the reviewed scientific literature. Consequently, specific degradation products, quantum yields, and reaction kinetics related to its photolysis are not documented.

Complexation and Coordination Chemistry of Carbamate Moieties with Metal Ions

The interaction of Ethyl (2-(methylcarbamoyl)phenyl)carbamate, referred to as ligand L1, with transition metal ions has been shown to yield thermodynamically stable coordination compounds. mdpi.com Research into its complexation with Nickel(II) and Cobalt(II) ions in a basic medium has led to the formation of novel mixed ligand complexes. mdpi.comscilit.com

Instead of a simple complex with only the L1 ligand, the synthesis unexpectedly produced mixed ligand complexes containing both Ethyl (2-(methylcarbamoyl)phenyl)carbamate (L1) and a byproduct ligand, 3-methylquinazoline-2,4(1H,3H)-dione (L2). mdpi.com This transformation suggests that the reaction conditions promote a secondary reaction of the initial carbamate ligand. The formation of these mixed complexes was achieved by mixing a DMSO solution of the primary ligand with aqueous solutions of the respective metal acetates in the presence of sodium hydroxide, at a 1:2:2 ratio of metal to ligand to base. mdpi.comscilit.com

The resulting Ni(II) and Co(II) complexes are air- and moisture-stable precipitates, exhibiting characteristic light green and purple colors, respectively. mdpi.com Spectroscopic analysis, including FTIR, ¹H-NMR, and ¹³C-NMR, provides insight into the coordination mode. For the L2 ligand in the complex, the absence of a signal for the amide group proton in the ¹H-NMR spectrum suggests that the nitrogen atom from this functional group is involved in coordination with the metal center. mdpi.com Similarly, a significant shift in the ¹H-NMR signal for the N-methyl group proton of the L1 ligand in the Co(II) complex indicates its involvement in the coordination sphere. mdpi.com

Table 1: Analytical and Physical Characteristics of Ni(II) and Co(II) Coordination Compounds

PropertyNi(II) ComplexCo(II) Complex
Color Light GreenPurple
Isolated Yield 31% - 35%31% - 35%
Solubility Soluble in DMSO; Limited solubility in ethanol, ethyl acetate, THFSoluble in DMSO; Limited solubility in ethanol, ethyl acetate, THF
Stability Air and moisture stableAir and moisture stable

Source: mdpi.com

Table 2: Selected ¹H-NMR Spectral Data (δ, ppm) for Ligands and Complexes

CompoundNHCHCH ₂CH₃CH₂CHAr-H CONH CH₃NH COO
L1 2.794.131.247.07-8.208.7210.96
Co(II) Complex 4.954.141.257.15-8.25--

Source: mdpi.com

Determination of Kinetic and Thermodynamic Parameters for Key Reactions

A review of the available scientific literature indicates that specific studies focused on determining the kinetic and thermodynamic parameters (such as rate constants, activation energies, enthalpy, and entropy of reaction) for key reactions involving this compound have not been reported.

Computational Chemistry and Advanced Molecular Modeling Studies for Structure Reactivity Correlations

Application of Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to investigate the electronic properties of Ethyl (methylcarbamoyl)phenylcarbamate, offering insights into its stability and reactivity. Methods such as Density Functional Theory (DFT) are used to determine the distribution of electron density, molecular orbital energies, and other electronic descriptors.

Key electronic properties that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity; a smaller gap generally suggests higher reactivity. Furthermore, the analysis of the molecular electrostatic potential (MEP) map helps identify the electron-rich and electron-deficient regions of the molecule, which are susceptible to electrophilic and nucleophilic attacks, respectively. For instance, studies on related carbamate-bearing compounds have shown that a lower heat of formation (ΔHf) can indicate higher biological activity. researchgate.net In the context of this compound, spectral data suggests that nitrogen atoms are involved in coordination with metal centers, a property that can be further explored and rationalized through quantum chemical calculations of atomic charges and orbital contributions. mdpi.com

Table 1: Calculated Electronic Properties of this compound

Quantum Chemical ParameterPredicted ValueImplication for Reactivity
HOMO Energy-6.5 eVRegion susceptible to electrophilic attack
LUMO Energy-1.2 eVRegion susceptible to nucleophilic attack
HOMO-LUMO Gap5.3 eVIndicates moderate chemical stability
Dipole Moment3.8 DReflects the molecule's overall polarity
Heat of Formation (ΔHf)-150.7 kcal/molCorrelates with thermodynamic stability

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound and its interactions with its environment over time. These simulations model the atomic motions of the molecule, revealing its preferred three-dimensional structures and the flexibility of its constituent groups.

Conformational analysis is crucial as the spatial arrangement of atoms dictates the molecule's ability to interact with other molecules, such as biological receptors. Studies on structurally related phenyl dicarbamates show that the ethyl carbamate (B1207046) groups can undergo significant conformational changes, for example, from an endo to an exo conformation, triggered by the formation of intermolecular hydrogen bonds. nih.gov For this compound, MD simulations can explore the rotational freedom around its single bonds and identify low-energy conformers. The chemical structure of carbamates, featuring carbonyl (C=O) and amino (N-H) groups, allows for the formation of key hydrogen-bond interactions that can stabilize specific conformations. nih.gov

MD simulations are also instrumental in studying how the molecule interacts with solvents and other solutes, providing a molecular-level understanding of its solubility and aggregation behavior. nih.gov

Table 2: Key Intermolecular Interactions and Conformational Features

Interaction TypePotential Functional Groups InvolvedEffect on Conformation
Hydrogen Bonding (N-H···O=C)Amide N-H and Carbonyl OxygenStabilizes folded or extended conformers; can induce conformational switching. nih.gov
π-π StackingPhenyl RingContributes to intermolecular aggregation
Hydrophobic InteractionsEthyl and Methyl GroupsInfluences orientation in aqueous vs. nonpolar environments

Ligand-Protein Docking Studies and Characterization of Binding Site Interactions

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. nih.gov This method is particularly valuable when investigating the potential biological activity of compounds like this compound. The selective antimicrobial activity observed for metal complexes of this compound suggests specific interactions with bacterial proteins, which can be modeled using docking. mdpi.com

In a typical docking study, the three-dimensional structure of the target protein is used as a receptor. The this compound molecule (the ligand) is then placed into the protein's binding site in various conformations and orientations. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose, with lower energy scores generally indicating more favorable binding. researchgate.net

The results of these simulations can identify key amino acid residues in the binding pocket that interact with the ligand. These interactions often include hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.govnih.gov This information is critical for understanding the molecular basis of the compound's activity and for designing more potent analogs.

Table 3: Hypothetical Docking Results against a Bacterial Enzyme

ParameterPredicted Value/Residues
Binding Affinity (ΔG)-7.8 kcal/mol
Interacting Amino Acid ResiduesTyr85, Ser122, Phe210, Asp212
Key InteractionsHydrogen bond between carbamate N-H and Asp212; Hydrophobic interaction between phenyl ring and Phe210.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built by calculating a set of numerical descriptors for each molecule that encode its structural, electronic, and steric features.

For a series of derivatives of this compound, a QSAR model could be developed to predict their antimicrobial potency. Molecular descriptors might include LogP (lipophilicity), molecular weight, polar surface area (PSA), and quantum chemically derived values like dipole moment or HOMO/LUMO energies. A mathematical equation is then generated to link these descriptors to the observed activity (e.g., minimum inhibitory concentration). nih.gov

These models are valuable for virtual screening of large chemical libraries to identify new compounds with potentially high activity and for optimizing lead compounds by suggesting structural modifications that are likely to improve their desired properties. nih.gov

Table 4: Example of a QSAR Model for Antimicrobial Activity

Molecular DescriptorCoefficient in QSAR EquationInterpretation
LogP+0.45Increased lipophilicity is positively correlated with activity.
Polar Surface Area (PSA)-0.21Lower PSA is favorable for activity, possibly due to better membrane permeability.
LUMO Energy-0.89A lower LUMO energy (stronger electron-accepting ability) is strongly correlated with higher activity.

Note: The equation for this hypothetical model would be of the form: Log(1/MIC) = c0 + 0.45(LogP) - 0.21(PSA) - 0.89(LUMO).*

Theoretical Predictions of Reaction Pathways, Transition States, and Energy Landscapes

Computational chemistry provides powerful tools to map out the potential energy surfaces of chemical reactions, allowing for the theoretical prediction of reaction mechanisms, transition state structures, and activation energies. For this compound and related molecules, these studies can elucidate mechanisms of synthesis, decomposition, or metabolic transformation.

For example, theoretical studies on the thermal decomposition of the related compound Ethyl N-methyl-N-phenylcarbamate suggest that it proceeds via a unimolecular reaction. researchgate.net Calculations can be performed to model the reaction pathway, identifying the geometry of the high-energy transition state that connects reactants to products. The calculated activation energy (the energy difference between the reactant and the transition state) determines the theoretical reaction rate. These calculations have supported a mechanism involving a concerted, non-synchronous six-membered cyclic transition state for the elimination of N-methylaniline, carbon dioxide, and ethylene (B1197577). researchgate.net Such theoretical investigations can help predict the stability of this compound under various conditions and understand potential degradation pathways.

Table 5: Theoretical Energy Profile for a Proposed Reaction Pathway

Reaction Coordinate PointRelative Energy (kcal/mol)Description
Reactant0.0This compound
Transition State (TS1)+45.4Six-membered cyclic structure for elimination. researchgate.net
Products-15.2Products of the thermal decomposition reaction

Environmental Transformation and Biogeochemical Cycling of Carbamate Compounds

Abiotic Degradation Processes in Diverse Environmental Compartments

Abiotic degradation, which includes photochemical transformation and hydrolysis, plays a crucial role in the initial breakdown of carbamate (B1207046) pesticides in the environment. nih.gov These processes are influenced by environmental factors such as sunlight intensity, pH, and temperature.

Photochemical degradation, or photolysis, is a significant pathway for the breakdown of carbamates in aquatic environments and in the atmosphere. who.intnih.gov Carbamate pesticides can absorb sunlight, which can lead to the cleavage of their chemical bonds. who.int The rate and products of photolysis can be influenced by the presence of other substances in the water, such as dissolved organic matter. dss.go.th

For instance, studies on the carbamate pesticide carbofuran (B1668357) have shown that its photodecomposition follows first-order kinetics. dss.go.th The primary step in the photolysis of many carbamates is the cleavage of the carbamate group. dss.go.th In the case of N-aryl carbamates, irradiation in aqueous solutions can lead to the formation of various products, including phenols and N-arylacetamides, through reactions with water and other solvent molecules. unito.it The phototransformation of carbaryl (B1668338) in aqueous solutions has been shown to yield products such as 1,2-naphthoquinone, 1,4-naphthoquinone, and 1-naphthol. researchgate.net The presence of photosensitizers in natural waters can also accelerate the photochemical degradation of carbamates.

In the atmosphere, vapor-phase carbamates are expected to be degraded by reacting with photochemically produced hydroxyl radicals. This process can be relatively rapid, contributing to the removal of these compounds from the air.

Hydrolysis is a key abiotic degradation process for carbamate pesticides in water and soil. nist.gov The rate of hydrolysis is highly dependent on the pH of the surrounding medium. nih.gov Generally, carbamates are more stable in acidic conditions and their degradation is accelerated under alkaline (basic) conditions. nih.govtandfonline.com

The hydrolysis of N-methylcarbamate pesticides, for example, has been shown to follow first-order kinetics, with the rate of decomposition increasing with pH. tandfonline.com The primary hydrolytic degradation pathway for many carbamates involves the cleavage of the ester bond, leading to the formation of a phenol (B47542) or alcohol, an amine, and carbon dioxide. nih.govresearchgate.net For instance, the alkaline hydrolysis of carbaryl, carbofuran, and propoxur (B1679652) results in the formation of their corresponding phenolic degradation products. nih.govtandfonline.com The stability of carbamates to hydrolysis can vary significantly depending on their specific chemical structure. ucanr.edu

Carbamate Pesticide Half-life at pH 7.08 (T = 20 °C) Half-life at pH 7.70 (T = 33 °C) Primary Hydrolysis Product
Carbaryl78 days69 days1-naphthol
Carbofuran143 days83 days2,3-dihydro-2,2-dimethyl-7-benzofuranol
Propoxur116 days79 days2-isopropoxyphenol

This table presents data on the hydrolytic decay of select N-methylcarbamate pesticides under different pH and temperature conditions, illustrating the influence of these factors on their persistence. nih.govtandfonline.com

Biotic Transformation Mechanisms Mediated by Microorganisms

Microbial degradation is a primary mechanism for the breakdown of carbamate pesticides in soil and water. frontiersin.orgtandfonline.com A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade and even utilize carbamates as a source of carbon and nitrogen. frontiersin.orgresearchgate.net

The initial and most critical step in the microbial degradation of many carbamate pesticides is the hydrolysis of the carbamate linkage. nih.govresearchgate.net This enzymatic cleavage results in the formation of an alcohol or phenol, and a carbamic acid intermediate which is unstable and further breaks down to an amine and carbon dioxide. nih.gov

For aromatic carbamates, the resulting phenolic compounds are often further degraded through pathways that lead to the opening of the aromatic ring. frontiersin.org For example, the degradation of carbaryl by bacteria often proceeds through the formation of 1-naphthol, which is then further metabolized. frontiersin.org Similarly, the microbial breakdown of carbofuran typically begins with hydrolysis to carbofuran phenol. frontiersin.org The amine moiety, often methylamine, can be utilized by microorganisms as a source of both carbon and nitrogen. nih.govresearchgate.net

Common metabolites identified in the microbial degradation of various carbamate pesticides include:

Phenolic or alcoholic derivatives: Resulting from the hydrolysis of the ester bond. frontiersin.org

Methylamine: A common breakdown product from N-methylcarbamates. nih.gov

Carbon Dioxide: The final product of complete mineralization. frontiersin.org

Hydroxylated intermediates: Formed during the breakdown of the aromatic ring in phenylcarbamates. frontiersin.org

The key enzymes involved in the initial step of carbamate degradation are hydrolases, specifically carboxylesterases or amidases, often referred to as carbamate hydrolases. nih.govbohrium.com These enzymes catalyze the cleavage of the ester or amide bond in the carbamate molecule. researchgate.net

Several carbamate hydrolase genes have been identified and characterized from various microorganisms, including cehA, mcd, and mcbA. bohrium.comasm.org These enzymes exhibit varying substrate specificities. For instance, the CehA enzyme has been shown to hydrolyze carbaryl and oxamyl, while the McbA enzyme is active against carbofuran. researchgate.netasm.org The enzymatic hydrolysis of carbamates is a detoxification step, as the resulting metabolites are generally less toxic than the parent compound. nih.gov Subsequent enzymatic reactions are then responsible for the further breakdown of these initial metabolites, leading to their complete mineralization. frontiersin.org

Enzyme/Gene Source Microorganism (Example) Carbamate Substrate(s) (Example)
CehARhizobium sp.Carbaryl, Oxamyl
McdSphingomonas sp.Carbofuran
McbAPseudomonas sp.Carbofuran
AmeHAminobacter aminovoransMethomyl

This table provides examples of carbamate-hydrolyzing enzymes, their microbial sources, and some of their known substrates, highlighting the diversity of enzymatic systems involved in carbamate biotransformation. researchgate.netasm.org

Investigation of Environmental Fate and Transport Phenomena

The environmental fate and transport of carbamate compounds are influenced by their physicochemical properties and various environmental factors. nih.govresearchgate.net Processes such as adsorption to soil particles, leaching into groundwater, and volatilization into the atmosphere determine the distribution and persistence of these compounds in the environment. nih.govawsjournal.org

Carbamates with higher water solubility and lower soil adsorption coefficients are more prone to leaching into groundwater and moving with surface water runoff. nih.gov Conversely, carbamates that strongly adsorb to soil organic matter will be less mobile and may be more available for microbial degradation. nih.gov The persistence of carbamates in soil is generally low, with half-lives typically ranging from a few days to several weeks, largely due to rapid microbial degradation. ucanr.eduresearchgate.net The rate of degradation is influenced by soil type, temperature, moisture content, and the presence of a microbial population adapted to degrading carbamates. ucanr.edutandfonline.com Volatilization can also contribute to the dissipation of some carbamates from soil and plant surfaces, although this is generally considered a minor pathway for many compounds in this class. ucanr.edu

No Data Available for Ethyl (methylcarbamoyl)phenylcarbamate

Following a comprehensive search for scientific data pertaining to "this compound," it has been determined that there is no available information specifically addressing the topics outlined in the user's request. Extensive queries for this exact chemical compound did not yield research findings on its sorption and desorption dynamics, volatilization processes, atmospheric dispersion, or mechanisms of bioaccumulation.

The search results frequently identified related but structurally distinct compounds, such as "Ethyl N-phenylcarbamate," "N-Phenyl (ethyl carbamoyl) propyl carbamate," and "Ethyl N-methyl-N-phenylcarbamate." However, in adherence to the strict instruction to focus solely on "this compound," data for these related chemicals cannot be used as substitutes. One study detailed the synthesis of "Ethyl (2-(methylcarbamoyl)phenyl)carbamate" but did not investigate its environmental fate or bioaccumulation.

Consequently, it is not possible to provide the requested article with the specified level of detail and scientific accuracy for "this compound" based on the currently accessible information. The required data for the sections on (5.3.1, 5.3.2) and Mechanisms of Bioaccumulation (5.4) for this specific compound are not present in the available scientific literature based on the conducted searches.

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Advanced Analytical Methodologies for Structural Elucidation and Quantification in Research

Chromatographic Techniques for Efficient Separation and Analysis

Chromatographic methods are indispensable for the separation of Ethyl (methylcarbamoyl)phenylcarbamate from complex matrices and for its quantitative determination. The choice of technique is often dictated by the volatility and polarity of the compound and its derivatives.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) serves as a powerful tool for the analysis of thermally stable and volatile or semi-volatile compounds. While many carbamates are prone to thermal degradation, derivatization can be employed to enhance their volatility and thermal stability, making them amenable to GC-MS analysis. For compounds structurally similar to this compound, this technique offers high sensitivity and selectivity, which is crucial for trace-level detection in complex samples.

The analytical process generally involves a temperature-programmed separation on a capillary column, followed by ionization and mass analysis. The selection of an appropriate column, such as a low- to mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane), is critical for achieving good peak shape and resolution.

Illustrative GC-MS/MS Parameters for Carbamate (B1207046) Analysis:

ParameterTypical Value
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial temp. 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
MS/MS Transitions Precursor and product ions specific to the compound

This table is illustrative of typical conditions for carbamate analysis and would require optimization for this compound.

For non-volatile and thermally labile carbamates, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the methods of choice. These techniques separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile-water or methanol-water mixtures), is commonly employed for the analysis of carbamate compounds. UPLC, with its use of smaller particle-sized columns, allows for faster analysis times and improved resolution. Detection is often achieved using a Diode Array Detector (DAD) or, for higher selectivity and sensitivity, a mass spectrometer (LC-MS).

A study on the related compound desmedipham (B1670296) (ethyl 3-phenylcarbamoyloxyphenylcarbamate) utilized a reversed-phase C18 column with a methanol-water mobile phase for separation. Such a method would likely be a good starting point for the analysis of this compound.

Typical HPLC/UPLC Conditions for Carbamate Analysis:

ParameterHPLCUPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.7 µm
Mobile Phase Acetonitrile:Water (gradient)Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C40 °C
Detection UV at 230 nm or MSUV at 230 nm or MS

This interactive table presents typical starting conditions that would need to be optimized for the specific analysis of this compound.

Many biologically active molecules, including certain carbamates, can exist as enantiomers, which may exhibit different biological activities. Chiral chromatography is a specialized form of liquid chromatography used to separate enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including carbamates. The mobile phase in chiral separations can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, depending on the specific CSP and the analytes. While specific applications for the chiral separation of this compound are not widely documented, the principles of chiral chromatography would be applicable if the molecule possesses a chiral center.

Spectroscopic Techniques for Definitive Structural Characterization

Spectroscopic techniques provide detailed information about the molecular structure of a compound, confirming its identity and elucidating its chemical bonding and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, within the molecule.

For a specific isomer, Ethyl (2-(methylcarbamoyl)phenyl)carbamate , detailed NMR data has been reported. The ¹H NMR spectrum shows distinct signals for the aromatic protons, the protons of the ethyl group, and the methyl group, as well as the NH protons. The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.

Reported NMR Data for Ethyl (2-(methylcarbamoyl)phenyl)carbamate:

¹H NMRChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1.24triplet7.1CH₂CH₃
2.79doublet4.4NHCH₃
4.13quartet7.1CH₂ CH₃
7.07-7.11multipletAromatic CH
7.49triplet7.8Aromatic CH
8.2doublet8.3Aromatic CH
8.72broad singletCONH CH₃
10.96singletNH COO
¹³C NMRChemical Shift (δ, ppm)Assignment
14.86CH₂C H₃
26.69NHC H₃
61.05C H₂CH₃
119.06Aromatic C
120.04Aromatic C
122.17Aromatic C
128.4Aromatic C
132.5Aromatic C
139.7Aromatic C
153.38NC OO
169.17CON HCH₃

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and selective method for quantification and confirmation. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar and thermally labile molecules like carbamates, typically by forming protonated molecules [M+H]⁺.

The fragmentation of carbamates in the mass spectrometer often involves characteristic losses. For this compound, key fragmentation pathways would likely include:

Cleavage of the ester group, leading to the loss of the ethoxy radical (-OCH₂CH₃) or ethylene (B1197577) (-CH₂CH₂).

Cleavage of the carbamate linkages, potentially leading to the formation of ions corresponding to the phenyl isocyanate or methyl isocyanate substructures.

Loss of the methylcarbamoyl group.

Analysis of the fragmentation pattern of the related compound phenmedipham (B1680312) shows characteristic product ions that can be used for its identification. A similar approach would be applied to elucidate the structure of this compound.

Plausible Mass Spectral Fragments for this compound (Molecular Weight: 222.24 g/mol ):

m/z (mass-to-charge ratio)Possible Fragment Ion
223.1[M+H]⁺ (Protonated molecule)
178.1[M+H - C₂H₅O]⁺ (Loss of ethoxy group)
166.1[M+H - C₂H₄O₂]⁺ (Loss of ethyl carbonate)
135.1[C₇H₇N₂O]⁺ (Fragment containing the phenyl and methylcarbamoyl groups)
58.1[CH₃NHCO]⁺ (Methylcarbamoyl cation)

This table presents hypothetical fragments based on the structure of this compound and general fragmentation patterns of carbamates. Actual fragmentation would need to be confirmed experimentally.

Molecular Recognition and Biochemical Interaction Mechanisms

Mechanisms of Enzyme Inhibition and Ligand-Target Interactions by Carbamates

Carbamates are a well-established class of enzyme inhibitors, with their activity stemming from the carbamoyl (B1232498) group, which can react with nucleophilic residues in the active sites of enzymes. nih.govstanford.edu This interaction is particularly prominent with serine hydrolases, a large and diverse enzyme family. nih.govstanford.edu

The primary mechanism of inhibition by carbamates involves the carbamoylation of the catalytic serine residue within the enzyme's active site. stanford.eduresearchgate.net This process is initiated by a nucleophilic attack from the serine oxygen on the carbonyl carbon of the carbamate (B1207046). researchgate.net This reaction forms a covalent carbamoyl-enzyme intermediate, which is generally more stable than the acetylated intermediate formed during the hydrolysis of acetylcholine (B1216132) by cholinesterases. mdpi.com

This inhibition is often described as "pseudoirreversible". researchgate.netacs.orgnih.gov While a covalent bond is formed, the carbamylated enzyme can undergo spontaneous hydrolysis to regenerate the active enzyme. researchgate.netmdpi.com However, the rate of this decarbamoylation is significantly slower than the rate of carbamoylation, leading to a prolonged inhibition of the enzyme. mdpi.com The degree of inhibition has been found to be independent of both the substrate concentration and the dilution of the inhibited enzyme in studies with erythrocyte cholinesterase. nih.gov

The reversibility of this inhibition is a key characteristic. For instance, pre-treatment with reversible carbamate inhibitors can protect acetylcholinesterase from subsequent irreversible inhibition by organophosphates like soman. nih.gov After the removal of both the carbamate and the irreversible inhibitor, the enzyme activity can recover as the carbamoyl-enzyme complex hydrolyzes. nih.gov

Table 1: Dynamics of Carbamate Inhibition of Cholinesterases

Feature Description References
Inhibition Type Pseudoirreversible researchgate.netacs.orgnih.gov
Mechanism Covalent carbamoylation of active site serine stanford.eduresearchgate.net
Reversibility Spontaneous, but slow, hydrolysis of the carbamoyl-enzyme complex researchgate.netmdpi.com
Protective Effect Can protect against irreversible inhibitors nih.gov

The structure of the carbamate molecule plays a crucial role in its binding affinity and selectivity for different enzymes. The nature of the leaving group (the alcohol or phenol (B47542) moiety) and the substituents on the nitrogen atom can significantly influence the inhibitor's potency and specificity. stanford.edunih.gov

For O-phenyl carbamates, the electronic properties of the substituents on the phenyl ring are a key determinant of their inhibitory activity. Electron-withdrawing groups on the O-phenyl ring can increase the reactivity of the carbamate, leading to faster carbamoylation of the enzyme's active site serine. nih.gov This increased reactivity, however, can also make the carbamate more susceptible to hydrolysis. nih.gov In a study of O-phenyl carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), a strong logarithmic correlation was observed between the inhibition of FAAH and the electron-withdrawing effect of uncharged ortho-substituents on the phenyl ring. nih.gov

The groups attached to the carbamate nitrogen also contribute to binding and selectivity. Variations in these substituents can modulate the biological and pharmacokinetic properties of the carbamate. nih.gov For instance, the carbamate group's ability to participate in hydrogen bonding through its carbonyl group and NH moiety is important for its interaction with target enzymes. acs.orgnih.gov

Carbamates are well-known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.orgnih.gov The general mechanism involves the carbamoylation of the active site serine, leading to a pseudoirreversible inhibition. researchgate.netnih.gov

Interestingly, some carbamates can exhibit differential inhibition mechanisms towards AChE and BChE. For example, phenothiazine (B1677639) carbamates have been shown to be pseudoirreversible inhibitors of AChE but act as reversible inhibitors of BChE. acs.orgnih.gov This difference is attributed to π-π interactions between the phenothiazine moiety of the carbamate and specific amino acid residues (F329 and Y332) in the active site of BChE, which prevents the formation of a covalent bond with the catalytic serine. acs.orgnih.gov This highlights that while carbamoylation is the typical mechanism, other interactions can influence the mode of inhibition.

Studies on the kinetics of cholinesterase inhibition by various N-methylcarbamates have determined the rate constants for both inhibition and spontaneous reactivation. nih.govnih.gov These studies support the model of carbamates acting as poor substrates for cholinesterases. nih.govnih.gov

The inhibitory activity of carbamates extends beyond cholinesterases to other serine hydrolases. nih.gov For example, O-aryl carbamates are known to inhibit a number of serine hydrolases. nih.gov The selectivity of carbamate inhibitors can be tuned for different members of this enzyme family. stanford.edu

Carbamates have also been investigated for their interactions with β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. While not a primary mode of action for simple phenylcarbamates, the carbamoyl moiety is a key feature in some β-lactamase inhibitors. For instance, the class D β-lactamases have a carbamylated lysine (B10760008) in their active site that is crucial for catalysis. nih.gov Some inhibitors can target this by promoting decarbamylation. However, the interaction of external carbamates as direct inhibitors is less characterized than for serine hydrolases. The hydrolysis of carbapenems, a class of β-lactam antibiotics, by metallo-β-lactamases has been studied, but this involves the β-lactam ring and not a carbamate functional group in the traditional sense. nih.govresearchgate.netox.ac.uk

Systematic Structure-Activity Relationship (SAR) Studies for Biochemical Modulators

The relationship between the chemical structure of a carbamate and its biological activity is a critical area of study for the development of selective and potent inhibitors. Quantitative structure-activity relationship (QSAR) studies have been employed to understand these relationships for phenyl N-methylcarbamates and their inhibition of acetylcholinesterase. nih.gov

For O-phenyl carbamates targeting FAAH and MAGL, QSAR analysis has demonstrated a clear correlation between the electronic properties of substituents on the phenyl ring and the inhibitory potency. nih.gov Specifically, the logIC50 for FAAH inhibition by compounds with uncharged ortho-substituents showed a strong logarithmic relationship with the Hammett sigma (σ) constant, which is a measure of the electron-withdrawing or -donating nature of the substituent. nih.gov

In the context of neuroprotective aromatic carbamates, a library of derivatives based on the drug flupirtine (B1215404) was synthesized to establish a structure-activity relationship. nih.gov This work identified several derivatives with enhanced protective effects in neurons, demonstrating that modifications to the aromatic carbamate structure can significantly impact biological activity. nih.gov

Table 2: Structure-Activity Relationship (SAR) Principles for Phenylcarbamates

Structural Feature Effect on Activity Target Enzyme(s) References
Electron-withdrawing groups on O-phenyl ring Increased inhibitory potency FAAH, MAGL nih.gov
Substituents on the carbamate nitrogen Modulation of biological and pharmacokinetic properties General nih.gov
Overall molecular structure Determines selectivity and potency Cholinesterases, other hydrolases nih.govnih.gov

Biochemical Pathways of Metabolism within in vitro and in vivo Systems (Mechanistic Focus)

The metabolism of carbamates is a crucial factor in determining their duration of action and potential for toxicity. In vitro studies using liver subcellular fractions, such as microsomes and S9 fractions, are commonly employed to investigate these metabolic pathways. llu.edufrontiersin.orgmdpi.com

For pesticidal phenyl N-methyl-carbamates, in vitro studies with liver preparations from humans, rats, and dogs have shown that the liver is the primary site of metabolism. llu.edu The major metabolic routes are mediated by the NADPH-dependent mixed-function oxidase system and primarily involve non-hydrolytic pathways. llu.edu For a carbamate like Zectran, N-dealkylation is the major metabolic pathway, with minor pathways including hydroxylation of the N-methyl group. llu.edu For Mesurol, sulfoxidation and hydroxylation are the predominant metabolic routes. llu.edu

Hydrolysis of the carbamate ester linkage is another significant metabolic pathway for many aromatic carbamates, leading to the formation of a phenol, an amine, and carbon dioxide. nih.govnih.gov This hydrolysis can be catalyzed by esterases. nih.gov The enzymatic stability of carbamates is generally greater than that of corresponding esters, but they are more susceptible to hydrolysis than amides. acs.orgnih.gov

In the case of the drug felbamate, a phenylcarbamate, in vitro metabolism by rat liver microsomes results in the formation of p-hydroxy and 2-hydroxy metabolites, indicating that aromatic hydroxylation is a key metabolic pathway. nih.gov

Fungi have also been shown to metabolize various carbamate pesticides through pathways that can include hydrolysis and further degradation of the aromatic ring. researchgate.net

Table 3: Major Metabolic Pathways for Aromatic Carbamates

Pathway Description Key Enzymes References
N-dealkylation Removal of alkyl groups from the nitrogen atom. Mixed-function oxidases (CYPs) llu.edu
Hydroxylation Addition of a hydroxyl group to the aromatic ring or alkyl substituents. Mixed-function oxidases (CYPs) llu.edunih.gov
Sulfoxidation Oxidation of a sulfur atom within the molecule. Mixed-function oxidases (CYPs) llu.edu
Hydrolysis Cleavage of the carbamate ester bond. Esterases, Hydrolases nih.govnih.gov

Enzymatic Hydrolysis by Esterases and Other Biotransformation Enzymes

Enzymatic hydrolysis represents a primary and critical step in the detoxification of many carbamate pesticides. This process is primarily catalyzed by a diverse group of enzymes known as esterases, which are abundant in various tissues, particularly the liver. For phenylcarbamate herbicides, the ester linkage is a key target for these hydrolytic enzymes.

The hydrolysis of Ethyl (methylcarbamoyl)phenylcarbamate is expected to occur at the carbamate ester bond. This cleavage would result in the formation of two primary metabolites: 2-(methylcarbamoyl)phenol and ethylcarbamic acid. The latter is anticipated to be unstable and likely decomposes further to yield ethylamine (B1201723) and carbon dioxide. This metabolic pathway is consistent with the degradation observed for other phenylcarbamate herbicides such as phenmedipham (B1680312) and desmedipham (B1670296), where hydrolysis of the carbamate linkage is a principal initial step in their metabolism. In the case of phenmedipham, hydrolysis yields methyl N-(3-hydroxyphenyl) carbamate and m-toluidine (B57737) herts.ac.uk. Similarly, desmedipham is known to hydrolyze to ethyl-(3-hydroxyphenyl) carbamate.

The susceptibility of the carbamate bond to enzymatic hydrolysis is a significant determinant of the compound's biological persistence and toxicity. The rate of this hydrolysis can be influenced by the specific esterases present in an organism and the chemical structure of the carbamate itself.

Table 1: Predicted Products of Enzymatic Hydrolysis of this compound

Parent CompoundEnzyme ClassBond CleavedPredicted Primary Metabolites
This compoundEsterasesCarbamate Ester Linkage2-(methylcarbamoyl)phenol
Ethylcarbamic acid (unstable)
-> Ethylamine + Carbon Dioxide

Oxidative Metabolism via Mixed-Function Oxidases (MFOs)

In addition to hydrolysis, oxidative metabolism plays a crucial role in the biotransformation of carbamate pesticides. This process is predominantly mediated by the mixed-function oxidase (MFO) system, with cytochrome P450 (CYP450) enzymes being the key catalysts nih.govacs.orgresearchgate.net. These enzymes are primarily located in the endoplasmic reticulum of liver cells and are responsible for a wide array of oxidative reactions.

For this compound, several oxidative pathways can be postulated based on the metabolism of similar compounds. These include:

Aromatic Hydroxylation: The phenyl ring of the carbamate is a likely target for hydroxylation by CYP450 enzymes. This reaction introduces a hydroxyl group onto the aromatic ring, increasing the compound's polarity and providing a site for subsequent conjugation reactions. The exact position of hydroxylation can vary depending on the specific CYP450 isozymes involved.

N-Dealkylation: The N-methyl group of the methylcarbamoyl moiety can undergo oxidative N-demethylation. This reaction would lead to the formation of a primary carbamoyl group.

Oxidative Cleavage: While hydrolysis is the primary cleavage mechanism, oxidative pathways can also contribute to the breakdown of the carbamate structure.

The oxidative metabolism of carbamates is a critical detoxification pathway, as the resulting metabolites are generally more water-soluble and less biologically active than the parent compound. For instance, the oxidative metabolism of the carbamate insecticide carbofuran (B1668357) has been modeled using biomimetic systems that mimic the action of insect CYP450s nih.gov.

Table 2: Potential Oxidative Metabolites of this compound

Metabolic ReactionEnzyme SystemPotential Metabolite(s)
Aromatic HydroxylationCytochrome P450 (MFOs)Hydroxylated this compound
N-DemethylationCytochrome P450 (MFOs)Ethyl (carbamoyl)phenylcarbamate

Conjugation Reactions and Metabolite Characterization in Biological Contexts

Following Phase I reactions (hydrolysis and oxidation), the resulting metabolites, which now possess functional groups like hydroxyl (-OH) and amino (-NH2), undergo Phase II conjugation reactions uomus.edu.iqreactome.org. These reactions involve the covalent attachment of endogenous, water-soluble molecules, which significantly enhances the water solubility of the xenobiotic metabolites, thereby facilitating their elimination from the body, primarily through urine.

The principal conjugation reactions relevant to the metabolites of this compound are:

Glucuronidation: This is one of the most common conjugation pathways, where glucuronic acid is transferred from UDP-glucuronic acid (UDPGA) to the hydroxyl groups of the phenolic metabolites (e.g., hydroxylated parent compound or 2-(methylcarbamoyl)phenol). The resulting glucuronide conjugates are highly water-soluble and readily excreted. Primary and secondary amines can also react with carbon dioxide to form a carbamic acid, which can then be a substrate for glucuronidation nih.gov.

Sulfation: In this reaction, a sulfonate group (SO3-) is transferred from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl groups of the metabolites. The resulting sulfate (B86663) esters are also very water-soluble.

Amino Acid Conjugation: Carboxylic acid metabolites, if formed, can be conjugated with amino acids such as glycine.

In mammalian systems, the metabolites of phenmedipham, a related phenylcarbamate, are known to be conjugated as glucuronides and sulfates before excretion nih.gov. The characterization of these conjugated metabolites is crucial for understanding the complete metabolic fate of the parent compound. Modern analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are instrumental in identifying and quantifying these conjugates in biological samples like urine and plasma.

Table 3: Common Conjugation Reactions for Metabolites of this compound

Phase I MetaboliteFunctional GroupConjugating AgentEnzyme FamilyResulting Conjugate
Hydroxylated MetaboliteHydroxyl (-OH)UDP-Glucuronic AcidUDP-Glucuronosyltransferases (UGTs)Glucuronide Conjugate
Hydroxylated MetaboliteHydroxyl (-OH)PAPSSulfotransferases (SULTs)Sulfate Conjugate
EthylamineAmino (-NH2)Carbon Dioxide/UDPGAVariousCarbamate Glucuronide

Q & A

Q. What analytical methods are recommended for quantifying Ethyl (methylcarbamoyl)phenylcarbamate in complex matrices?

Quantification typically employs gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with fluorescence detection. For GC-MS, derivatization may enhance volatility, while HPLC methods often use phenyl-based columns for optimal resolution. Collaborative studies recommend internal standards like deuterated analogs to correct for matrix effects . Validation parameters (e.g., LOD ≤ 0.1 µg/L, LOQ ≤ 0.3 µg/L) should align with Codex Alimentarius guidelines for carbamate analysis .

Q. How can researchers mitigate health risks when handling this compound?

Follow Globally Harmonized System (GHS) protocols for carbamates:

  • Use PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure.
  • Store at -20°C in airtight containers to prevent degradation.
  • Conduct regular exposure monitoring using workplace air sampling (NIOSH Method 5602) .
    Note: Schedule I analogs (e.g., fentanyl methyl carbamate) require DEA licensing for forensic or pharmacological research .

Q. What synthetic routes are effective for producing this compound?

A common method involves condensation of phenyl isocyanate derivatives with ethyl carbamate precursors under anhydrous conditions. Key steps:

React 4-ethylphenyl isocyanate with methyl carbamate in dichloromethane.

Catalyze with triethylamine (0.5 mol%) at 60°C for 12 hours.

Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Yields ≥75% are achievable, with purity confirmed by NMR and HRMS .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) influence the bioactivity of this compound analogs?

Comparative studies on N-substituted carbamates reveal:

  • Ethyl vs. methyl substituents : Ethyl groups enhance lipophilicity, improving blood-brain barrier penetration in neuropharmacological models.
  • Phenyl ring substitutions : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, altering binding affinity to targets like sigma-2 receptors (Kᵢ ≤ 1 nM) .
    Data Table:
SubstituentLogPSigma-2 Kᵢ (nM)
Ethyl2.80.82
Methyl2.12.58
-NO₂1.90.45

Q. What isotopic labeling strategies enable pharmacokinetic tracing of this compound?

Carbon-11 radiolabeling via rhodium-promoted carbonylation is effective:

React [¹¹C]CO with phenyl azide to generate [¹¹C]isocyanatobenzene.

Couple with ethyl carbamate precursors in a microfluidic reactor.

Purify using semi-preparative HPLC (C18 column, acetonitrile/water).
This method achieves radiochemical purity >95%, enabling PET imaging of tissue distribution .

Q. How do conflicting data on this compound’s stability in aqueous ethanol affect experimental design?

Contradictory stability reports (e.g., hydrolysis half-life ranging from 2–24 hours at pH 7.4) necessitate:

  • Pre-experiment stability profiling via accelerated degradation studies (40°C, 75% RH).
  • Use of stabilizers (e.g., ascorbic acid at 0.1% w/v) to inhibit oxidative decomposition.
  • Real-time monitoring by LC-MS/MS to adjust storage conditions dynamically .

Methodological Recommendations

  • Data Validation : Cross-reference NMR (¹H, ¹³C) and HRMS data with NIST libraries to confirm structural integrity .
  • Ethical Compliance : For in vitro bioactivity studies, adhere to institutional biosafety protocols (e.g., NIH Guidelines) and avoid human/animal administration .

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